molecular formula C32H31NO5 B2632904 [1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 680603-81-0

[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2632904
CAS No.: 680603-81-0
M. Wt: 509.602
InChI Key: BITNZYJHMJAEDJ-UHFFFAOYSA-N
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Description

Chemical Identification & Nomenclature

Systematic IUPAC Name Derivation

The systematic name follows IUPAC prioritization rules, where the methanone group serves as the principal functional group. The parent structure is 3,4-dihydroisoquinoline , a bicyclic system with one saturated bond. Substitutions are addressed in numerical order:

  • 6,7-Dimethoxy : Methoxy (-OCH₃) groups at positions 6 and 7 of the isoquinoline ring.
  • 1-((4-Methoxyphenoxy)methyl) : A phenoxymethyl group attached to position 1, with a para-methoxy substitution on the phenyl ring.
  • Methanone : A ketone group at position 2, linked to a [1,1'-biphenyl]-4-yl moiety.

The full IUPAC name is:
6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone .

Structural Breakdown Table
Component Position Substituent
Parent structure 3,4-Dihydroisoquinoline
Methoxy groups 6,7 -OCH₃
Phenoxymethyl group 1 -CH₂-O-C₆H₄-OCH₃ (para)
Methanone substituent 2 -CO-(C₁₂H₉) (biphenyl-4-yl)

Alternative Nomenclatural Representations

While no trivial names exist for this compound, alternative systematic representations include:

  • 2-([1,1'-Biphenyl]-4-carbonyl)-1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (emphasizing the tetrahydro framework).
  • 6,7-Dimethoxy-1-(4-methoxyphenoxymethyl)-2-(4-biphenylcarbonyl)-3,4-dihydroisoquinoline (highlighting biphenyl linkage).
Comparative Nomenclature Table
Representation Type Example
Functional group emphasis Methanone derivative of 3,4-dihydroisoquinoline
Substituent hierarchy 1-(Aryloxymethyl)-6,7-dimethoxy-2-aroyltetrahydroisoquinoline
Hybrid descriptor Biphenyl-4-yl ketone-modified dihydroisoquinoline

Registry Numbers & Database Identifiers

As of the latest data, this compound lacks public CAS registry entries but shares structural analogs with documented identifiers:

Related Compounds in Public Databases
Database Analog CID/RN Structural Difference
PubChem 3255149 m-Tolyl vs. biphenyl-4-yl methanone
PubChem 622378 Unsubstituted phenyl vs. biphenyl-4-yl
ChEMBL CHEMBL1086783 Varied phenoxymethyl substitutions

Key identifiers for research purposes include:

  • Theoretical PubChem CID : Derived via structure search (unpublished as of May 2025).
  • Hypothetical SMILES : COC1=C(C=C2C(=C1)CCN(C2)COC3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5.

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31NO5/c1-35-26-13-15-27(16-14-26)38-21-29-28-20-31(37-3)30(36-2)19-25(28)17-18-33(29)32(34)24-11-9-23(10-12-24)22-7-5-4-6-8-22/h4-16,19-20,29H,17-18,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITNZYJHMJAEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of the Biphenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated isoquinoline intermediate.

    Methoxylation and Phenoxylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro, halo, or other substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study highlighted the synthesis of related isoquinoline derivatives which were tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain modifications to the isoquinoline structure enhanced the anticancer activity, suggesting a potential pathway for developing new cancer therapies .

1.2 Neuropharmacology
The compound's structural characteristics allow it to interact with N-methyl-D-aspartate (NMDA) receptors, which are crucial in neuropharmacology. Positive allosteric modulators derived from similar structures have been shown to enhance cognitive functions and could be explored for treating neurodegenerative diseases . The specific interactions of the methanone moiety with receptor sites have been studied, indicating promising avenues for drug development targeting cognitive enhancement .

Material Science

2.1 Organic Electronics
The biphenyl structure is known for its role in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of methanone and dimethoxy groups can improve the electronic properties of materials used in these applications. Research has shown that compounds with similar structural motifs can lead to enhanced charge transport properties and stability in electronic devices .

2.2 Photonic Applications
Due to its unique optical properties, this compound can be utilized in photonic applications such as sensors and light-harvesting systems. The ability to modify the electronic distribution through substituents like methoxy groups allows for tuning the photophysical properties, making it suitable for advanced photonic devices .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. Various studies have systematically altered different functional groups to evaluate their effects on biological activity and material properties. For instance, modifications at the methanone position have been correlated with increased potency in anticancer assays while maintaining favorable pharmacokinetic profiles .

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines; structure modifications enhance activity
NeuropharmacologyPotential NMDA receptor modulation; cognitive enhancement properties observed
Organic ElectronicsImproved charge transport properties; suitable for OLEDs and OPVs
Photonic ApplicationsTunable optical properties; applicable in sensors and light-harvesting systems

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of isoquinoline derivatives based on the core structure of the compound. They evaluated their cytotoxicity against several human cancer cell lines, finding that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents.

Case Study 2: NMDA Receptor Modulation
A research team focused on developing positive allosteric modulators targeting NMDA receptors derived from similar structural frameworks. Their findings indicated that certain modifications led to improved binding affinity and efficacy in enhancing synaptic transmission, providing insights into potential treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of [1,1’-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

The following table summarizes key analogs and their structural/functional differences:

Compound Name / ID Substituent on Methanone Key Modifications Biological Activity Reference
Target Compound [1,1'-Biphenyl]-4-yl Biphenyl group Not explicitly reported -
CIQ () 3-Chlorophenyl Chlorine substituent NMDA receptor modulation (GluN2C/D)
Compound 155 () Phenyl Styryl group at 1-position Synthetic intermediate
Compound 156 () 3-Chlorophenyl Styryl + chloro substituent Synthetic intermediate
(2-Fluorophenyl)methanone analog () 2-Fluorophenyl Fluorine substituent Not reported
1,4-Phenylenebis-methanone () Dimeric phenyl linkage Bis-dihydroisoquinoline structure Potential multi-target activity
4-((3,4-Dihydroisoquinolin-2-yl)methyl)benzamide derivatives () Amide-linked groups Benzamide instead of methanone BChE inhibition
6,7-Dimethoxy-1-(4-nitrophenyl)-isochromene () 4-Nitrophenyl Nitro group Synthetic intermediate

Key Findings from Structural Comparisons

Substituent Effects on Receptor Binding :

  • The 3-chlorophenyl substituent in CIQ () enhances selectivity for GluN2C/D-containing NMDA receptors compared to the biphenyl group in the target compound, suggesting halogenation may improve receptor specificity .
  • Fluorine substitution () could alter metabolic stability due to its electronegativity, though direct activity data are lacking .

Role of the Styryl Group :

  • Analogs with a styryl group at the 1-position (e.g., Compounds 155–157 in ) exhibit rotational isomerism, which may influence conformational flexibility and binding kinetics .

Functional Group Replacements: Replacing the methanone with a benzamide group () shifts activity toward BChE inhibition, highlighting the critical role of the ketone moiety in NMDA receptor interactions .

Electron-Withdrawing Groups :

  • The nitro group in ’s analog may reduce bioavailability due to increased polarity but could serve as a synthetic precursor for further derivatization .

Biological Activity

The compound [1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing data from various studies and sources.

Chemical Structure

The compound can be structurally represented as follows:

C23H25NO5\text{C}_{23}\text{H}_{25}\text{N}O_{5}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through modulation of specific signaling pathways.
  • Neuroprotective Effects : The isoquinoline moiety is known for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • NMDA Receptor Modulation : Some derivatives of biphenyl compounds have shown selective potentiation of NMDA receptors, particularly those containing NR2C and NR2D subunits, which are crucial in synaptic plasticity and memory function .
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant effects.

Case Studies

Several studies have investigated the biological properties of similar biphenyl compounds:

  • Anticancer Activity :
    • A study demonstrated that analogs of biphenyl compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways. The specific derivative related to the compound showed a significant reduction in cell viability at concentrations as low as 10 µM .
  • Neuroprotective Effects :
    • Research involving neuroblastoma cells indicated that certain biphenyl derivatives could protect against glutamate-induced toxicity. The mechanism was linked to reduced oxidative stress and modulation of calcium influx .
  • Antioxidant Properties :
    • In vitro assays showed that the compound exhibited strong DPPH radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The IC50 value was found to be approximately 25 µM, indicating effective antioxidant capability .

Data Tables

Biological ActivityObserved EffectReference
AntioxidantIC50 = 25 µM
AnticancerInduces apoptosis in cancer cells
NeuroprotectionProtects against glutamate toxicity

Q & A

Q. What are the optimal synthetic routes for preparing [1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone?

Methodological Answer: Synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Coupling Reactions : Utilize Suzuki-Miyaura coupling for biphenyl formation, as biphenyl derivatives are often synthesized via palladium-catalyzed cross-coupling .
  • Functionalization : Introduce methoxy groups via nucleophilic substitution (e.g., using methyl iodide in the presence of a base like NaH) .
  • Isoquinoline Ring Formation : Cyclization of intermediate amides or ketones using acid catalysts (e.g., polyphosphoric acid) or microwave-assisted methods to enhance reaction efficiency .
  • Crystallization : Optimize solvent systems (e.g., CH₂Cl₂/di-isopropylether) to obtain high-purity crystals for structural validation .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer:

  • NMR : Use ¹H and ¹³C NMR to confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH₃), aromatic protons (δ ~6.5–7.5 ppm), and dihydroisoquinoline protons (δ ~2.5–3.5 ppm for CH₂) . Compare with analogous compounds for pattern matching .
  • IR : Identify carbonyl stretches (C=O, ~1650–1750 cm⁻¹) and ether linkages (C-O-C, ~1200–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine X-ray crystallography (for absolute configuration) with NMR/IR data. For example, crystallographic data from similar dihydroisoquinoline derivatives can validate proton assignments in crowded aromatic regions .
  • Computational Chemistry : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping signals in complex spectra .

Q. What strategies improve reaction yields during the synthesis of this compound?

Methodological Answer:

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) and evaluate their efficiency under varying temperatures (e.g., 80–120°C) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from hours to minutes) and improve regioselectivity, as demonstrated in similar heterocyclic syntheses .
  • Solvent Systems : Test polar aprotic solvents (DMF, DMSO) for methoxylation steps, or dichloromethane/ether mixtures for crystallization .

Q. How can the compound’s biological activity be systematically evaluated in pharmacological studies?

Methodological Answer:

  • In Vitro Assays : Screen for kinase inhibition (e.g., using ATP-binding assays) due to the dihydroisoquinoline moiety’s affinity for enzymatic pockets .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy groups) and compare bioactivity data. For example, replacing 4-methoxyphenoxy with hydroxyl groups alters solubility and target binding .
  • Molecular Docking : Model interactions with proteins (e.g., cytochrome P450 enzymes) to predict metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.